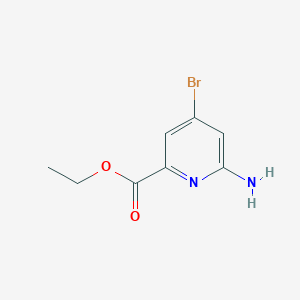![molecular formula C13H17N3O3 B11728109 Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine](/img/structure/B11728109.png)
Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine is a chemical compound with the molecular formula C13H17N3O3 It is known for its unique structure, which includes a piperidine ring, a nitro group, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine typically involves the reaction of 3-nitro-4-(piperidin-1-yl)benzaldehyde with methoxyamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing large-scale purification processes.
化学反応の分析
Types of Reactions
Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted analogs of the original compound .
科学的研究の応用
Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and piperidine ring play crucial roles in its binding affinity and activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate biological processes by affecting enzyme activity or receptor signaling .
類似化合物との比較
Similar Compounds
3-nitro-4-(piperidin-1-yl)benzaldehyde: A precursor in the synthesis of Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine.
Methoxyamine: Another related compound used in the synthesis process.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties.
特性
分子式 |
C13H17N3O3 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
N-methoxy-1-(3-nitro-4-piperidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C13H17N3O3/c1-19-14-10-11-5-6-12(13(9-11)16(17)18)15-7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3 |
InChIキー |
JFCSVIRLGLRRKD-UHFFFAOYSA-N |
正規SMILES |
CON=CC1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanamine](/img/structure/B11728028.png)
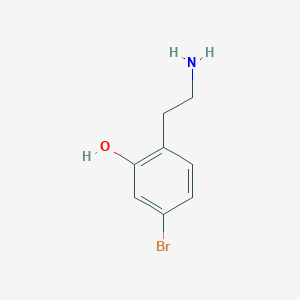
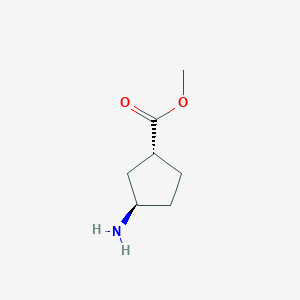
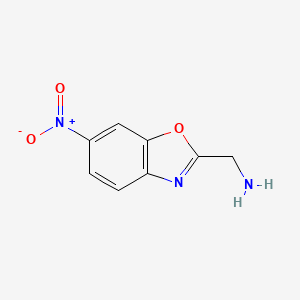
![ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728042.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728071.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728073.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11728079.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B11728080.png)
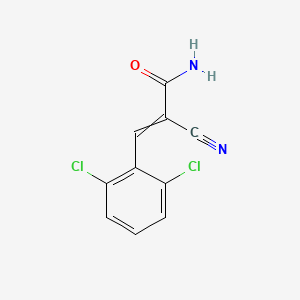
![1-{[1,1'-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one](/img/structure/B11728091.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11728096.png)
